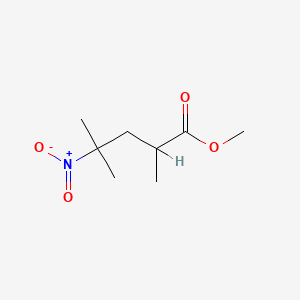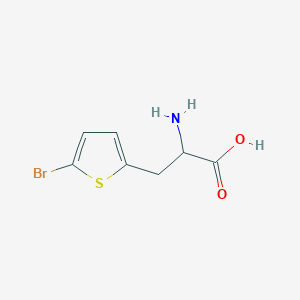
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
Descripción general
Descripción
“2-Amino-3-(5-bromothiophen-2-yl)propanoic acid” is a compound with the IUPAC name “2-amino-3-(5-bromo-1H-1lambda3-thiophen-2-yl)propanoic acid”. It appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H9BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5,12H,3,9H2,(H,10,11)" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.12 . It’s described as a white to off-white powder or crystals . The compound should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación
Fluorescence Derivatisation of Amino Acids
One application of compounds related to 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is in fluorescence derivatisation of amino acids. A study demonstrated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids, resulting in strongly fluorescent amino acid derivatives. These derivatives exhibited strong fluorescence in ethanol and water at physiological pH, making them potentially useful in biological assays (Frade et al., 2007).
Enantioselective Synthesis
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid analogs have been used in the enantioselective synthesis of neuroexcitant compounds. For instance, the synthesis of both enantiomers of a neuroexcitant compound, using a glycine derivative coupled with bromomethyl, achieved enantiopure products with high enantiomeric excess (Pajouhesh et al., 2000).
Corrosion Inhibition
Compounds structurally similar to 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid have been investigated for their corrosion inhibition properties. A study on L-Tryptophan based chiral Schiff bases revealed their efficacy as mixed-type inhibitors for carbon steel corrosion in acidic environments. These Schiff bases demonstrated adsorption on carbon steel surfaces, following Langmuir adsorption isotherm, and involved both physisorption and chemisorption mechanisms (Vikneshvaran & Velmathi, 2019).
Synthesis of Heteroarylpropanoic Acids
Research on racemic 2-amino-3-(heteroaryl)propanoic acids, particularly with a furan or thiophene nucleus, demonstrates another application. These acids were synthesized through reduction of heteroaryl-hydroxyimino propanoic acids with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus. Such compounds have potential applications in pharmaceuticals (Kitagawa et al., 2004; 2005).
Spectral, Antimicrobial, and Anticancer Activity
Compounds related to 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid have shown promising spectral properties, antimicrobial activity, and anticancer effects. A study on Schiff base compounds revealed their effectiveness in cytotoxic activity for specific cell lines, suggesting potential applications in cancer therapy (M et al., 2022).
Palladium Catalyzed Synthesis
Research involving palladium-catalyzed synthesis of compounds structurally similar to 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid has been conducted. These studies explore the synthesis of analogs through Suzuki cross-coupling reactions, providing insights into the structural features and reactivity of these compounds (Rizwan et al., 2021).
Amino Acid Based Corrosion Inhibitors
Amino acids based on similar structures have been synthesized and studied for their corrosion inhibition performance. Such studies are vital in understanding how these compounds interact with metal surfaces and their potential in industrial applications (Srivastava et al., 2017).
Functional Modification of Polymers
The modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amines, including compounds similar to 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, demonstrates another research application. This modification enhances the thermal stability and biological activity of these polymers, showing potential in medical applications (Aly & El-Mohdy, 2015).
Synthesis and Anticancer Activity of Derivatives
The synthesis of S-glycosyl and S-alkyl derivatives of compounds related to 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid and their evaluation as anticancer agents highlight their potential in cancer treatment. Certain synthesized compounds showed significant activity against different cancer cell lines, indicating their potential as cytotoxic agents (Saad & Moustafa, 2011).
Synthesis and DNA Binding Studies
The synthesis of new Pt(II)-complexes with L-alanyl-based ligands, structurally similar to 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, and their DNA-binding studies demonstrate a potential dual action in cancer therapy, combining metal center and amino acid properties (Riccardi et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335. Precautionary statements include P261 and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation. It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
2-amino-3-(5-bromothiophen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORPMMOJAJYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



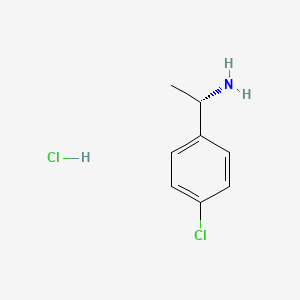

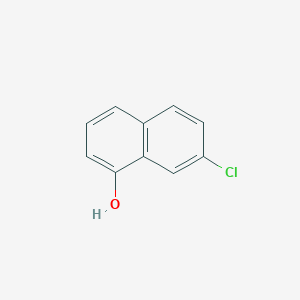
![N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine](/img/structure/B3029185.png)
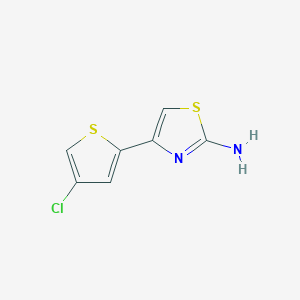
![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)

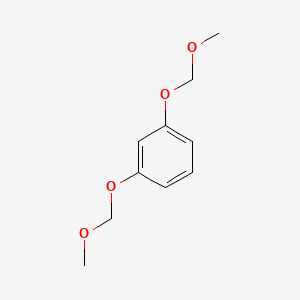
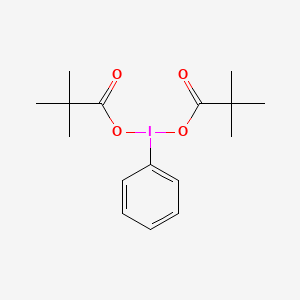

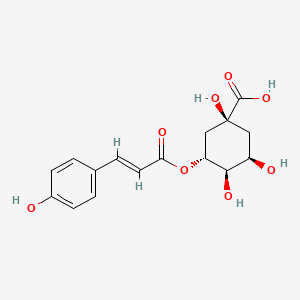
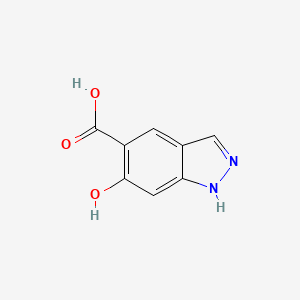
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
